molecular formula C18H22ClN3O B6488344 N-tert-butyl-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899959-90-1

N-tert-butyl-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B6488344
CAS No.: 899959-90-1
M. Wt: 331.8 g/mol
InChI Key: LVZRGECVSITJKP-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazine, a basic six-membered ring with two nitrogen atoms . Pyrazine derivatives have been extensively studied due to their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity .

Scientific Research Applications

N-tert-butyl-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has a variety of applications in scientific research. It is used as a fluorescent dye, a fluorescent probe, an inhibitor of enzymes, and a fluorescent imaging agent. As a fluorescent dye, it is used to label proteins, nucleic acids, and other molecules. As a fluorescent probe, it is used to study the interactions between proteins and other molecules. As an inhibitor of enzymes, it is used to study the structure and function of enzymes. Finally, as a fluorescent imaging agent, it is used to visualize the distribution of proteins and other molecules in cells and tissues.

Mechanism of Action

N-tert-butyl-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a fluorescent dye that binds to proteins, nucleic acids, and other molecules. When it binds to these molecules, it emits a fluorescent signal that can be detected using a fluorescence microscope or a fluorescence spectrophotometer. The fluorescent signal is used to detect the presence of the molecule and to study its interactions with other molecules.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to interact with any biological molecules or pathways and is believed to be non-toxic.

Advantages and Limitations for Lab Experiments

N-tert-butyl-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several advantages for use in laboratory experiments. It is a highly fluorescent molecule, which makes it ideal for use in fluorescence microscopy and fluorescence spectrophotometry. It is also highly soluble in water, methanol, and ethanol, which makes it easy to work with in the laboratory. However, it is not very stable and can degrade over time. Additionally, it is not very photostable, which means that it can be damaged by exposure to light.

Future Directions

The use of N-tert-butyl-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide for scientific research is still in its early stages, and there are many potential future directions for its use. These include using it as a fluorescent probe for studying protein-protein interactions, using it as a fluorescent imaging agent for studying the distribution of proteins and other molecules in cells and tissues, using it to study the structure and function of enzymes, and using it to label proteins and other molecules for imaging. Additionally, further research is needed to better understand the stability and photostability of this compound and to develop methods for increasing its stability and photostability. Finally, further research is needed to explore the potential applications of this compound in drug discovery and development.

Synthesis Methods

N-tert-butyl-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be synthesized from 4-chlorophenylacetonitrile and tert-butyl isocyanide in a three-step reaction. The first step involves the reaction of 4-chlorophenylacetonitrile with tert-butyl isocyanide to form 1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide. The second step involves the reaction of the intermediate with tert-butyl bromide to form 1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide-2-bromide. The third and final step involves the reaction of the intermediate with sodium hydroxide to form this compound.

Properties

IUPAC Name

N-tert-butyl-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O/c1-18(2,3)20-17(23)22-12-11-21-10-4-5-15(21)16(22)13-6-8-14(19)9-7-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZRGECVSITJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN2C=CC=C2C1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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